Sodium cobalticarborane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium cobalticarborane is introduced as a promising precatalyst for forming an Oxygen Evolution Reaction (OER) cobalt-based catalyst .

Synthesis Analysis

The cobalt-based catalyst was characterized by several methods and is suggested to be Co (III) (hydr)oxide . An interesting approach to synthesize cobalt oxide for OER through a slow decomposition of a precatalyst is outlined .Molecular Structure Analysis

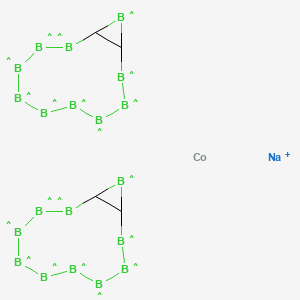

The molecular formula of this compound is C4H4B20CoNa+ . The cobalt-based catalyst was characterized by several methods and is suggested to be Co(III) (hydr)oxide .Chemical Reactions Analysis

The oxygen evolution reaction (OER) is a slow reaction that provides low-cost electrons for water reduction reactions . This compound is introduced as a promising precatalyst to form an efficient oxygen-evolving catalyst .Physical and Chemical Properties Analysis

The molecular weight of this compound is 350.3 g/mol . The molecular formula is C4H4B20CoNa+ .Scientific Research Applications

Thermoelectric and Superconducting Properties

- Electron Control in Sodium Cobaltate : Sodium cobaltate (NaxCoO2) has shown potential for thermoelectric applications. The sodium content in its intercalation layers can be altered electrochemically, impacting the number of conduction electrons and influencing magnetic and superconducting properties (Roger et al., 2007).

Magnetic and Structural Analysis

- Cobalt-59 NMR Studies : The Co(C2B9H11)2- ion has been analyzed using cobalt-59 NMR spectroscopy at high fields, providing insights into its structural and electronic properties (Ooms et al., 2007).

Catalytic Applications

- Cobalt-based Catalysts : Cobalt compounds, including cobalticarborane, have been explored as catalysts in reactions like the hydrolysis of sodium borohydride (NaBH4) and ammonia borane (NH3BH3) (Demirci & Miele, 2014).

Boron Neutron Capture Therapy

- Porphyrin-Cobaltacarborane Conjugates : Novel boron-rich compounds combining porphyrin and cobaltacarborane have potential applications in boron neutron capture therapy for tumors (Hao & Vicente, 2005).

Ion Coordination and Polymer Formation

- Ni(II) Macrocycle and Cobalt(III) Bis(dicarbollide) : Studies on the coordination of cobalt(III) bis(dicarbollide) with nickel macrocycles provide insights into the formation of polymers and ion interactions in complex chemical structures (Malic et al., 2002).

Mechanism of Action

Target of Action

Sodium cobalticarborane is primarily targeted towards the Oxygen Evolution Reaction (OER) . The OER is a slow reaction that provides low-cost electrons for water reduction reactions .

Mode of Action

This compound acts as a promising precatalyst for forming an OER cobalt-based catalyst . The cobalt-based catalyst, suggested to be Co(III) (hydr)oxide , interacts with its target, the OER, to facilitate the reaction.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the water splitting pathway . This pathway is crucial for converting renewable electricity into fuel . This compound, as a precatalyst, aids in the OER, a key step in the water splitting pathway.

Result of Action

The result of this compound’s action is the facilitation of the OER. It helps to provide low-cost electrons for water reduction reactions, thereby aiding in the conversion of renewable electricity into fuel .

Action Environment

The efficacy and stability of this compound as a precatalyst can be influenced by various environmental factors. For instance, the overpotential for the onset of OER in the presence of this compound is 315 mV using fluorine-doped tin oxide electrodes . The onsets of OERs in the presence of this compound using gold, platinum, and glassy carbon electrodes in KOH solutions (1.0 M) turned out to be 275, 284, and 330 mV, respectively .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium Cobalticarborane has been identified as a promising precatalyst for the Oxygen Evolution Reaction (OER), a slow reaction that provides low-cost electrons for water reduction reactions . This highlights the compound’s potential role in biochemical reactions, particularly those involving electron transfer.

Molecular Mechanism

The molecular mechanism of this compound is largely tied to its role in the Oxygen Evolution Reaction. It is suggested to form a cobalt-based catalyst, specifically Co(III) (hydr)oxide . This indicates potential binding interactions with biomolecules and possible effects on enzyme activity and gene expression.

Properties

InChI |

InChI=1S/2C2H2B10.Co.Na/c2*3-1-2(3)5-7-9-11-12-10-8-6-4-1;;/h2*1-2H;;/q;;;+1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAFRIHSFLRTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2[B][B][B][B]1.[B]1[B][B][B][B]C2[B]C2[B][B][B][B]1.[Na+].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4B20CoNa+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746075 |

Source

|

| Record name | PUBCHEM_71310133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99492-72-5 |

Source

|

| Record name | PUBCHEM_71310133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bis(1,2-dicarbollide)cobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3176404.png)

![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)